3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

3-chloro-4-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O3S/c1-23-14-5-4-12(8-13(14)16)24(21,22)19-11-9-17-15(18-10-11)20-6-2-3-7-20/h4-5,8-10,19H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJNSUHSAGHFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and benzenesulfonamide intermediates. The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones. The benzenesulfonamide moiety is often introduced via sulfonation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.

Coupling Reactions: The pyrimidine and benzenesulfonamide moieties can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide serves as a scaffold for drug design, allowing researchers to explore modifications that enhance therapeutic effects. Its sulfonamide structure is particularly relevant in developing antibiotics and anticancer agents.

Biological Studies

The compound can be utilized in biological assays to study its interactions with various molecular targets. Its ability to inhibit specific enzymes or receptors makes it a valuable tool in understanding disease mechanisms.

Chemical Biology

It can function as a probe in chemical biology to investigate cellular pathways. The interactions between the compound and biological targets can reveal insights into metabolic processes and disease states.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L .

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that 3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide was particularly effective against MRSA strains, demonstrating a significant reduction in bacterial growth compared to control groups .

Antiproliferative Activity Assessment

In vitro studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines. The GI50 metric, which measures the concentration required to inhibit cell growth by 50%, indicated potent activity with values around 38 nM for related compounds .

Data Summary Table

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | 3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)... | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Antiproliferative | Related compounds (e.g., GI50 values) | ~38 nM | Potent against various cancer cells |

| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |

Mécanisme D'action

The mechanism of action of 3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and sulfonamide groups are known to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide: shares structural similarities with other sulfonamide and pyrimidine derivatives, such as:

Uniqueness

The unique combination of chloro, methoxy, pyrrolidine, pyrimidine, and sulfonamide groups in 3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

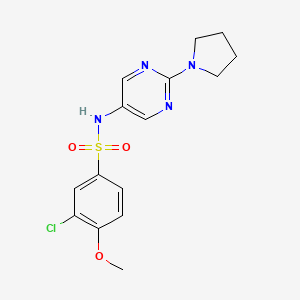

Chemical Structure

The compound's structure can be represented as follows:

This structure includes:

- A chlorinated aromatic ring (3-chloro-4-methoxy)

- A pyrrolidine moiety

- A pyrimidine ring

- A benzenesulfonamide group

The biological activity of 3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is linked to its ability to interact with specific molecular targets within cells. The compound potentially inhibits certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest interactions with signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have shown potential against various bacterial strains. In vitro studies have highlighted the following:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These results suggest that the compound may possess broad-spectrum antibacterial activity, particularly effective against Gram-positive bacteria.

Antifungal Activity

The compound's antifungal potential has also been explored, with studies indicating effectiveness against various fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These findings highlight the compound's potential as an antifungal agent, warranting further exploration in clinical settings.

Case Studies

- Study on Antibacterial Activity : A recent study published in a peer-reviewed journal evaluated the antibacterial efficacy of pyrrolidine derivatives similar to our compound. The study concluded that modifications on the piperidine ring significantly enhanced antibacterial properties, suggesting that our compound may exhibit similar or improved activity due to its unique structural features .

- Evaluation of Antifungal Properties : Another investigation focused on the antifungal activity of benzenesulfonamide derivatives, revealing promising results against pathogenic fungi. The study indicated that compounds with methoxy substitutions showed enhanced bioactivity, supporting the hypothesis that our compound could be effective against fungal infections .

Q & A

Basic: What are the key synthetic routes for 3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyrimidine and benzenesulfonamide moieties. A common approach includes:

- Step 1: Preparation of the pyrimidine core via nucleophilic substitution at the 2-position of pyrimidin-5-amine derivatives using pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Sulfonamide coupling between 3-chloro-4-methoxybenzenesulfonyl chloride and the substituted pyrimidine intermediate. This requires controlled stoichiometry and inert atmospheres to avoid side reactions .

- Step 3: Purification via column chromatography or recrystallization using solvents like methylene chloride/benzene mixtures .

Basic: How is the compound characterized structurally and chemically?

Methodological Answer:

- X-ray crystallography is used to confirm the 3D structure, particularly the sulfonamide linkage and substituent orientations. For example, single-crystal studies reveal bond angles and torsion angles critical for activity .

- Spectroscopic methods :

- NMR (¹H/¹³C) to verify substitution patterns (e.g., methoxy and pyrrolidine groups).

- FTIR for sulfonamide S=O and N-H stretches (~1350 cm⁻¹ and ~3300 cm⁻¹).

- Mass spectrometry (HRMS) for molecular weight confirmation .

Advanced: How can synthesis yield be optimized using experimental design principles?

Methodological Answer:

- Design of Experiments (DoE) is applied to variables like temperature, solvent polarity, and catalyst loading. For instance:

- Flow chemistry (e.g., continuous reactors) improves reaction control and scalability, reducing side products .

- Statistical modeling identifies critical factors. A Pareto chart may reveal that pyrrolidine equivalents and reaction time are key determinants of yield .

Advanced: What challenges arise in confirming the compound’s 3D structure via crystallography?

Methodological Answer:

- Crystal quality : Poor diffraction due to flexible pyrrolidine or sulfonamide groups requires repeated recrystallization in optimized solvent systems (e.g., DMSO/water) .

- Disorder modeling : Dynamic substituents like the methoxy group may require anisotropic displacement parameters or constrained refinement .

Advanced: How can researchers study the compound’s interaction with bacterial enzyme targets?

Methodological Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against targets like acps-pptase using spectrophotometric monitoring of substrate depletion .

- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) to assess selectivity .

- Molecular docking : Use PubChem-derived structural data (e.g., InChI key) to model interactions with active sites in software like AutoDock Vina .

Advanced: How do substituents (e.g., chloro, methoxy) influence biological activity?

Methodological Answer:

- Comparative SAR studies : Synthesize analogs (e.g., replacing methoxy with ethoxy) and test against bacterial proliferation.

- Computational QSAR models correlate substituent electronic parameters (Hammett σ) with activity .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardize assays : Discrepancies often arise from variations in bacterial strains or assay conditions. Use CLSI guidelines for MIC determinations .

- Control for solvent effects : DMSO concentrations >1% may artifactually inhibit growth; use lower concentrations validated via dose-response curves .

Advanced: What computational methods predict the compound’s solubility and stability?

Methodological Answer:

- Solubility prediction : Use COSMO-RS or Hansen solubility parameters with solvents like methylene chloride or acetonitrile .

- Degradation studies : Accelerated stability testing (40°C/75% RH) coupled with HPLC-MS identifies hydrolytic degradation products (e.g., cleavage of sulfonamide bond) .

Basic: What analytical techniques validate purity for in vitro studies?

Methodological Answer:

- HPLC-DAD : Ensure ≥95% purity with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).

- Elemental analysis : Confirm C/H/N/S ratios within ±0.4% of theoretical values .

Advanced: How to develop a robust LC-MS/MS method for quantifying the compound in biological matrices?

Methodological Answer:

- Ionization optimization : ESI+ mode with MRM transitions (e.g., m/z 420 → 123 for quantification).

- Matrix effects : Use isotope-labeled internal standards (e.g., ¹³C-labeled analog) to correct for signal suppression in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.